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Compound of Interest

Compound Name:
N-(alpha,alpha-

Dimethylphenethyl)formamide

CAS No.: 52117-13-2

Cat. No.: B134427 Get Quote

Executive Summary
In forensic and clinical analysis, distinguishing Phentermine (a Schedule IV anorectic) from its

synthesis byproducts and metabolites is critical for accurate reporting. N-Formylphentermine is

a common impurity found in illicitly synthesized phentermine (via the Leuckart reaction) and a

potential metabolic artifact.

While these compounds share a benzyl moiety, their mass spectral fingerprints differ

significantly due to the substitution on the nitrogen atom. This guide provides a definitive

comparison of their fragmentation mechanisms, establishing m/z 86 and m/z 100 as the

diagnostic base peaks for N-formyl and N-acetyl derivatives, respectively, versus the standard

m/z 58 for Phentermine.

Chemical Structure & Properties
Understanding the structural differences is the first step in interpreting the fragmentation logic.
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Compound Structure
Molecular
Formula

MW ( g/mol ) Key Feature

Phentermine
-

Dimethylpheneth

ylamine

149.23 Primary Amine

N-

Formylphentermi

ne

N-(2-methyl-1-

phenylpropan-2-

yl)formamide

177.24 Amide (Formyl)

N-

Acetylphentermin

e

N-(2-methyl-1-

phenylpropan-2-

yl)acetamide

191.27 Amide (Acetyl)

Experimental Methodology
To replicate the fragmentation patterns described below, the following GC-MS conditions are

recommended. These protocols ensure sufficient ionization energy to induce the characteristic

-cleavage.

Standard GC-MS Protocol (EI Mode)
Instrument: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer.[1]

Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m

0.25mm ID

0.25

m film.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet Temperature: 250°C (Splitless or 10:1 Split).

Oven Program: 80°C (hold 1 min)
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15°C/min

280°C (hold 5 min).

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Scan Range: m/z 40 – 400.

Fragmentation Analysis & Mechanism
The primary fragmentation mechanism for phenethylamines and their amides is

-cleavage (bond rupture between the

-carbon and the benzylic carbon). This process is driven by the stability of the resulting iminium
ion.

A. Phentermine (Parent Drug)[3][4][5][6][7][8][9]
Mechanism: The radical cation undergoes

-cleavage, ejecting the stable benzyl radical (

).

Base Peak (m/z 58): The charge remains on the nitrogen-containing fragment:

.

Secondary Ions:

m/z 91 (Tropylium ion): Formed if the charge remains on the benzyl fragment (less

common than m/z 58 but always present).

m/z 134:

(Loss of methyl group).

B. N-Formylphentermine (Impurity/Metabolite)
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Mechanism: Similar

-cleavage occurs, but the nitrogen retains the formyl group.

Base Peak (m/z 86): The fragment is the N-formylated iminium ion:

.

Calculation: m/z 58 (amine core) + 28 (CO) = 86.

Secondary Ions:

m/z 91: Benzyl/Tropylium ion.

m/z 58: Can appear if the formyl group is lost (CO loss) from the m/z 86 fragment, though

m/z 86 remains dominant.

m/z 177: Molecular ion (

) is typically weak or absent.

C. N-Acetylphentermine (Related Analog)
Mechanism:

-cleavage with retention of the acetyl group.

Base Peak (m/z 100): The fragment is the N-acetylated iminium ion:

.

Calculation: m/z 58 (amine core) + 42 (Acetyl) = 100.

D. Comparative Visualization (Graphviz)
The following diagram illustrates the divergent fragmentation pathways driven by the N-

substituent.
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Phentermine
(MW 149)

α-Cleavage
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N-Formylphentermine
(MW 177)

N-Acetylphentermine
(MW 191)

Base Peak: m/z 58
[(CH3)2-C=NH2]+Phentermine Path

Base Peak: m/z 86
[(CH3)2-C=NH-CHO]+N-Formyl Path

Base Peak: m/z 100
[(CH3)2-C=NH-COCH3]+

N-Acetyl Path

Tropylium Ion
m/z 91

Common Fragment

Click to download full resolution via product page

Caption: Divergent mass spectral fragmentation pathways for Phentermine and its amides via

-cleavage.

Summary of Diagnostic Ions
Use this table to quickly validate peak identity in your chromatograms.

Compound
Base Peak
(100%)

Major
Secondary Ion

Molecular Ion (

)

Retention Time
(Relative)

Phentermine 58 91 149 (Weak) Early

N-

Formylphentermi

ne

86 91 177 (Weak) Mid

N-

Acetylphentermin

e

100 91 191 (Weak) Late

Note on Retention Time: On non-polar columns (DB-5), the amide derivatives (Formyl/Acetyl)

generally elute after the parent amine due to increased molecular weight, despite the loss of
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the basic amine functionality.

Interpretation Strategy for Researchers
Check the Base Peak: If the peak at the expected retention time for a "phentermine-like"

substance has a base peak of 86 instead of 58, it is likely N-Formylphentermine.

Verify the Tropylium Ion: Ensure m/z 91 is present. This confirms the benzyl substructure (

) is intact.

Look for Artifacts: N-Formylphentermine is a known byproduct of the Leuckart synthesis

method used for illicit amphetamine/phentermine production. Its presence can indicate the

synthesis route or origin of the sample.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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